
Spectroscopic Data of 8-Methylimidazo[1,5-
a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 8-Methylimidazo[1,5-a]pyridine

Cat. No.: B115793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 8-Methylimidazo[1,5-a]pyridine. The information presented herein is

crucial for the identification, characterization, and quality control of this compound in research

and drug development settings. The data is compiled from analogous compounds and

predicted values based on established spectroscopic principles.

Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for 8-
Methylimidazo[1,5-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.8-8.0 d ~7.0 H-5

~7.4-7.6 s - H-1

~7.2-7.4 s - H-3

~6.8-7.0 t ~7.0 H-6

~6.6-6.8 d ~7.0 H-7

~2.5 s - CH₃ (at C-8)

Predicted data is based on the analysis of various substituted imidazo[1,5-a]pyridine

derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~140-142 C-8a

~135-137 C-5

~130-132 C-1

~125-127 C-3

~120-122 C-8

~118-120 C-7

~115-117 C-6

~15-17 CH₃

Predicted data is based on the analysis of various substituted imidazo[1,5-a]pyridine

derivatives.

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretching (aromatic)

~2950-2850 Medium-Weak C-H stretching (aliphatic CH₃)

~1640-1620 Strong C=N stretching

~1600-1450 Medium-Strong
C=C stretching (aromatic

rings)

~1400-1350 Medium C-H bending (CH₃)

~800-700 Strong
C-H out-of-plane bending

(aromatic)

Predicted data is based on characteristic absorption frequencies for similar heterocyclic

compounds.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Proposed Fragment

132 High [M]⁺ (Molecular Ion)

131 Moderate [M-H]⁺

117 Moderate [M-CH₃]⁺

105 Moderate [M-HCN]⁺

91 Low [C₇H₇]⁺

78 Low [C₆H₆]⁺

Predicted fragmentation patterns are based on the principles of mass spectrometry and known

fragmentation of related nitrogen-containing heterocyclic compounds.
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are based on standard laboratory practices for the analysis of organic

compounds.

NMR Spectroscopy
2.1.1. Sample Preparation:

Weigh approximately 5-10 mg of 8-Methylimidazo[1,5-a]pyridine.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

Acetone-d₆) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

2.1.2. ¹H NMR Spectroscopy:

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters include a spectral width of 10-12 ppm, a pulse angle of 30-45

degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Process the free induction decay (FID) with an exponential multiplication (line broadening of

0.3 Hz) and Fourier transform to obtain the spectrum.

Phase and baseline correct the spectrum manually.

Integrate all signals and reference the spectrum to the TMS signal.

2.1.3. ¹³C NMR Spectroscopy:

Acquire the ¹³C NMR spectrum on the same spectrometer.

Use a proton-decoupled pulse sequence.
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Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse angle of 30-

45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or

more) to achieve a good signal-to-noise ratio.

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier

transform.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g.,

NaCl or KBr).

KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to

a fine powder and press it into a transparent pellet using a hydraulic press.

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane or acetone). Apply a drop of the solution to a salt plate and allow the

solvent to evaporate.

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Scan the sample over a range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt

plate and subtract it from the sample spectrum.

Mass Spectrometry (MS)
Choose an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray

Ionization (ESI).

Electron Ionization (EI-MS):

Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a

direct insertion probe) into the mass spectrometer.
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Use a standard electron energy of 70 eV.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Electrospray Ionization (ESI-MS):

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low

concentration (e.g., 1-10 µg/mL).

Infuse the solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 8-Methylimidazo[1,5-a]pyridine.
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Compound Synthesis & Purification

Data Interpretation & Characterization

Synthesis of 8-Methylimidazo[1,5-a]pyridine

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Final Compound Characterization

Click to download full resolution via product page

General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

To cite this document: BenchChem. [Spectroscopic Data of 8-Methylimidazo[1,5-a]pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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